![molecular formula C21H17N B152262 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile CAS No. 133792-15-1](/img/structure/B152262.png)
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile is an organic compound with the molecular formula C21H17N. It is known for its unique structure, which consists of three benzene rings connected by a carbonitrile group and an ethyl group. This compound is primarily used in research and industrial applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Alkylation: Ethylbenzene is subjected to Friedel-Crafts alkylation to introduce the ethyl group onto the benzene ring.
Suzuki Coupling Reaction: The ethyl-substituted benzene is then coupled with a bromobenzene derivative using a palladium-catalyzed Suzuki coupling reaction to form a biphenyl structure.
Nitrile Introduction: Finally, the biphenyl compound undergoes a nucleophilic substitution reaction with cyanogen bromide to introduce the carbonitrile group.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of 4-[4-(4-Ethylphenyl)phenyl]benzoic acid.
Reduction: Formation of 4-[4-(4-Ethylphenyl)phenyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of liquid crystals and other advanced materials.
作用机制
The mechanism of action of 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
4-[4-(4-Methylphenyl)phenyl]benzenecarbonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-[4-(4-Propylphenyl)phenyl]benzenecarbonitrile: Similar structure but with a propyl group instead of an ethyl group.
4-[4-(4-Butylphenyl)phenyl]benzenecarbonitrile: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and physical properties. The presence of the carbonitrile group also adds to its versatility in various chemical reactions and applications.
属性
IUPAC Name |
4-[4-(4-ethylphenyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-2-16-3-7-18(8-4-16)20-11-13-21(14-12-20)19-9-5-17(15-22)6-10-19/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBZCOSZOOUKNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

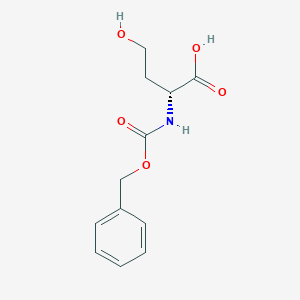
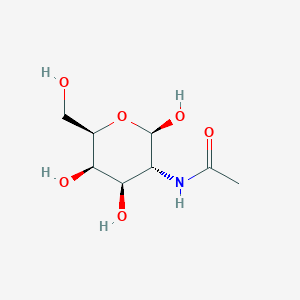
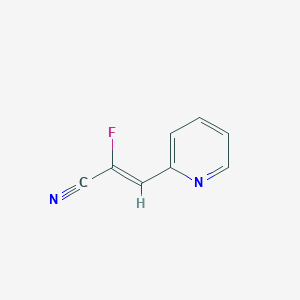
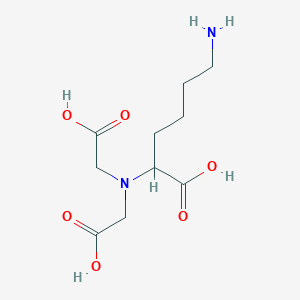

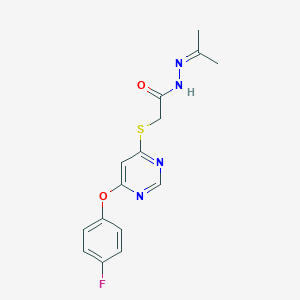
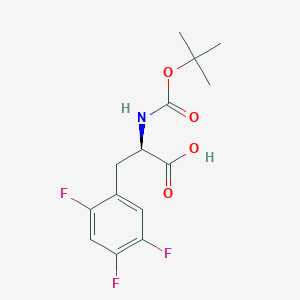
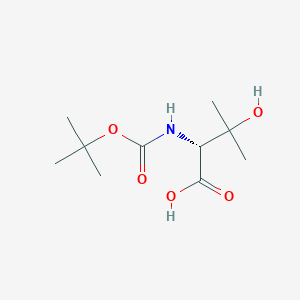

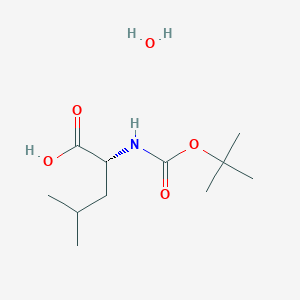
![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)
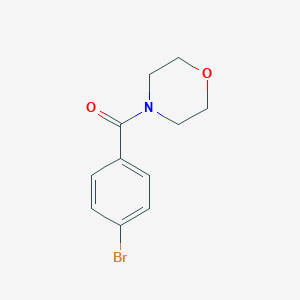
![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)
